4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol
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Overview
Description
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a dihydroxybenzene structure
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and antidiabetic targets .
Mode of Action
Thiazole derivatives have been reported to induce changes in cell function through various mechanisms, such as inducing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse biological activities, which suggests they may have favorable pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to induce cell apoptosis, suggesting a potential cytotoxic effect .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the activity of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone. This intermediate is then coupled with a pyrazole derivative, which can be synthesized via the condensation of hydrazine with a β-diketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as dyes, pigments, and sensors
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities and exhibit comparable biological activities.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-phenylpyrazole are structurally related and have similar chemical properties.
Uniqueness
4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol is unique due to the combination of its benzothiazole, pyrazole, and dihydroxybenzene moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Biological Activity
The compound 4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol, also known by its CAS number 385424-29-3, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C18H15N3O2S
- Molecular Weight : 337.4 g/mol
- CAS Number : 385424-29-3
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that related compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1.6 mg/mL .
Bacterial Strain | Minimum Inhibitory Concentration (mg/mL) |
---|---|
Staphylococcus aureus | 1.6 |
Escherichia coli | 1.6 |
Bacillus subtilis | 0.833 |
Cytotoxicity and Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies on related benzothiazole derivatives have reported cytotoxic effects against leukemia cell lines and solid tumor-derived cell lines . The mechanism often involves the induction of apoptosis in cancer cells, which is attributed to the interaction with specific cellular pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have shown anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have been found to inhibit COX enzymes, which are involved in the inflammatory response.
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : The activation of apoptotic pathways contributes to the cytotoxic effects observed in cancer cell lines.
Case Studies
A notable study involved synthesizing a series of benzothiazole-pyrazole hybrids, including the compound . The synthesized compounds were tested for their antibacterial and anticancer activities, revealing promising results that warrant further investigation into their therapeutic potential .
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-9-13(22)8-7-11(17(9)23)16-15(10(2)20-21-16)18-19-12-5-3-4-6-14(12)24-18/h3-8,22-23H,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNNTQWGVTYNTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=NC4=CC=CC=C4S3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.